1,1-Bis(ethylsulfanyl)octadecane
Description
1,1-Bis(ethylsulfanyl)octadecane is a thioether compound with a linear octadecane backbone (C₁₈H₃₈) substituted at the terminal carbon (position 1) by two ethylsulfanyl (-S-CH₂CH₃) groups. Its molecular formula is C₂₂H₄₆S₂, and its structure confers unique physicochemical properties, such as hydrophobicity from the long hydrocarbon chain and moderate polarity from the sulfur atoms. While specific data on its applications are scarce, analogous thioethers are used in lubricants, surfactants, or polymer additives due to their thermal stability and low reactivity .
Properties
CAS No. |
67317-63-9 |
|---|---|
Molecular Formula |
C22H46S2 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)octadecane |
InChI |
InChI=1S/C22H46S2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23-5-2)24-6-3/h22H,4-21H2,1-3H3 |
InChI Key |
UMVHTAAGKBPBAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(SCC)SCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with 1-Butylsulfanyl-dodecane (CAS 16900-08-6, C₁₆H₃₄S), a compound from the Agfa-Labs database .
Table 1: Structural and Molecular Comparison
| Property | 1,1-Bis(ethylsulfanyl)octadecane | 1-Butylsulfanyl-dodecane |
|---|---|---|
| Molecular Formula | C₂₂H₄₆S₂ | C₁₆H₃₄S |
| Chain Length | C₁₈ backbone | C₁₂ backbone |
| Substituents | Two ethylsulfanyl groups | One butylsulfanyl group |
| Molecular Weight | ~386.8 g/mol* | 258.5 g/mol |
| Sulfur Content | 16.5% | 12.4% |
*Calculated based on molecular formula.
Key Differences and Implications:
Chain Length : The longer C₁₈ backbone in this compound likely enhances hydrophobicity and melting point compared to the C₁₂-based 1-Butylsulfanyl-dodecane.
Molecular Weight : The higher molecular weight of the target compound could result in lower volatility, making it suitable for high-temperature applications.
Research Findings and Limitations
- Thermal Stability: Thioethers generally exhibit higher thermal stability than thiols due to weaker C-S bond reactivity.
- Solubility : The butylsulfanyl analog (C₁₆H₃₄S) is sparingly soluble in water, suggesting that the target compound’s solubility may further decrease due to its longer chain .
- Synthesis Challenges : Multi-substituted thioethers often require controlled reaction conditions to avoid disulfide byproducts, a common issue in thioether synthesis.
Critical Data Gaps:
- Experimental data (e.g., melting point, boiling point) for this compound are absent in the provided evidence.
- Toxicological or environmental safety profiles remain unstudied.
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